molecular formula C11H12N2O2 B187552 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid CAS No. 2788-73-0

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B187552
CAS No.: 2788-73-0
M. Wt: 204.22 g/mol
InChI Key: CSZOHYLMFSLLFZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester
  • 2-Methyl-1H-benzoimidazole-5-carboxylic acid
  • 1-Ethyl-1H-benzoimidazole-5-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the benzimidazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Overview

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 2788-73-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and nature of the compound's interactions.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds can exhibit significant anticancer properties. For instance, a study on related benzimidazole derivatives demonstrated that certain compounds induced cell death in leukemic cells, with one derivative showing an IC50 value of 3 µM. This was associated with S/G2 cell cycle arrest and modulation of proapoptotic and antiapoptotic proteins, suggesting potential for therapeutic use against leukemia .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H16N2O2Unique ethyl and methyl substitution patternAnticancer, Antimicrobial
1-Ethyl-1H-benzoimidazole-5-carboxylic acidC12H14N2O2Lacks methyl group; different activity profileVariable biological activities
2-Methyl-1H-benzoimidazole-5-carboxylic acidC12H12N2O2Methyl group at position 2Potential anticancer properties

Study on Anticancer Activity

A notable study evaluated a series of benzimidazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing and testing new benzimidazole derivatives for their antimicrobial activity. The findings highlighted that compounds with similar structural motifs exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development in antibiotic therapies .

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZOHYLMFSLLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356435
Record name 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-73-0
Record name 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.4 g (7.7 mmol) of the title B compound, 3-amino-4-ethylamino-benzoic acid and 15 mL (104 mmol) of triethyl orthoacetate in 20 mL of EtOH is refluxed for 7 h. The reaction mixture is allowed to cool to RT and the precipitated solid is collected by filtration, washed with EtOH (2×), then with methyl-t-butylether (MTBE) and dried in vacuo to give 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid as a grey solid: mp>250° C.; 1H-NMR (DMSO-d6) δ 12.65 (s, 1H), 8.11 (s, 1H), 7.82 (dd, 1H), 7.59 (d, J=8.46, 1H), 4.26 (q, 2H), 2.57 (s, 3H), 1.30 (t, 3H); [M−1]−=203.
Quantity
0 (± 1) mol
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15 mL
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20 mL
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Reaction Step One

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